molecular formula C6H10N4S B3011713 N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea CAS No. 72620-48-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Cat. No. B3011713
Key on ui cas rn: 72620-48-5
M. Wt: 170.23
InChI Key: DPCYWXJDYRBQRE-UHFFFAOYSA-N
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Patent
US04234594

Procedure details

1,3-Dimethyl-5-amino pyrazole (111.0 g.) and benzoyl iso thiocyanate (180.0 g.) were reacted as described in Example IV to give 110.3 g. of the product, mp 221°-224° C.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][C:4]([CH3:8])=[N:3]1.C([N:17]=[C:18]=[S:19])(=O)C1C=CC=CC=1>>[CH3:1][N:2]1[C:6]([NH:7][C:18]([NH2:17])=[S:19])=[CH:5][C:4]([CH3:8])=[N:3]1

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
CN1N=C(C=C1N)C
Name
Quantity
180 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 110.3 g

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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